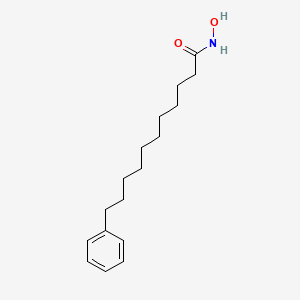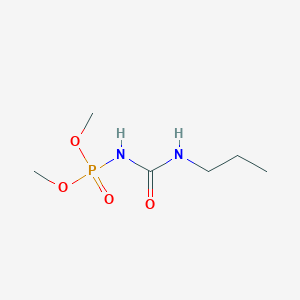
magnesium;2-methylprop-1-ene;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium;2-methylprop-1-ene;chloride is an organometallic compound that combines magnesium, 2-methylprop-1-ene, and chloride
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of magnesium;2-methylprop-1-ene;chloride typically involves the reaction of magnesium metal with 2-methylprop-1-ene chloride. This reaction is carried out in an anhydrous solvent, such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent the reaction with moisture or oxygen. The reaction can be represented as follows:
Mg+CH2=C(CH3)2Cl→Mg(CH2=C(CH3)2Cl)
Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques to ensure high purity and yield. This can include the use of specialized reactors and purification processes to remove any impurities that may affect the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium;2-methylprop-1-ene;chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: It can be reduced to form alkanes or other reduced products.
Substitution: The chloride group can be substituted with other nucleophiles, such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.
Major Products Formed:
Oxidation: Alcohols or ketones.
Reduction: Alkanes.
Substitution: Corresponding substituted products, such as alcohols or ethers.
Aplicaciones Científicas De Investigación
Magnesium;2-methylprop-1-ene;chloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds.
Biology: Investigated for its potential use in biological systems as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic applications, particularly in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of magnesium;2-methylprop-1-ene;chloride involves the formation of reactive intermediates that can participate in various chemical reactions. The magnesium atom acts as a Lewis acid, facilitating the formation of carbon-carbon bonds by stabilizing negative charges on intermediates. This allows for the efficient formation of complex organic molecules.
Comparación Con Compuestos Similares
Magnesium bromide;2-methylprop-1-ene: Similar reactivity but with bromide instead of chloride.
Magnesium iodide;2-methylprop-1-ene: Similar reactivity but with iodide instead of chloride.
Magnesium;1-butene;chloride: Similar structure but with 1-butene instead of 2-methylprop-1-ene.
Uniqueness: Magnesium;2-methylprop-1-ene;chloride is unique due to its specific reactivity and the stability provided by the 2-methylprop-1-ene group. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
119255-75-3 |
|---|---|
Fórmula molecular |
C4H7ClMg |
Peso molecular |
114.86 g/mol |
Nombre IUPAC |
magnesium;2-methylprop-1-ene;chloride |
InChI |
InChI=1S/C4H7.ClH.Mg/c1-4(2)3;;/h1H,2-3H3;1H;/q-1;;+2/p-1 |
Clave InChI |
QWMRPIJYHZJHCZ-UHFFFAOYSA-M |
SMILES canónico |
CC(=[CH-])C.[Mg+2].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,1'-Bi(bicyclo[1.1.1]pentane)](/img/structure/B14299348.png)
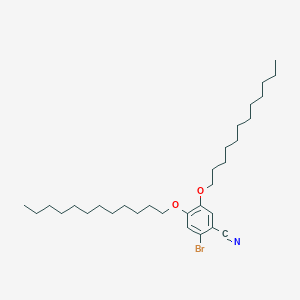


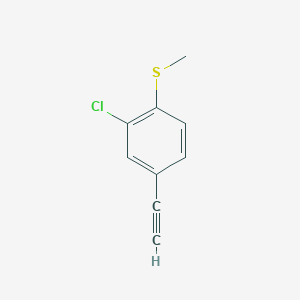

![N-[(2-Methylbenzoyl)carbamothioyl]glycine](/img/structure/B14299374.png)
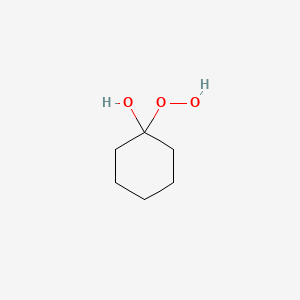
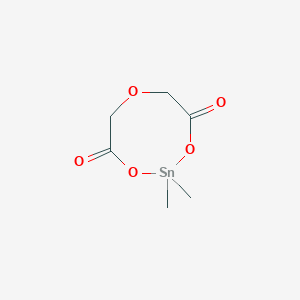
![[(2-Benzoyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid](/img/structure/B14299391.png)

